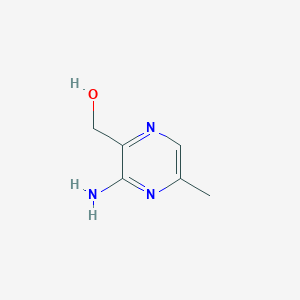

(3-Amino-5-methylpyrazin-2-yl)methanol

Description

The Role of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to numerous areas of scientific inquiry. openaccessjournals.comlongdom.org Their prevalence in nature is vast, forming the core structures of many biologically essential molecules like alkaloids, antibiotics, and vitamins. ijpsr.com In contemporary chemical research, heterocycles are indispensable tools and targets. They are central to drug discovery and development, with a significant majority of pharmaceuticals containing a heterocyclic moiety. longdom.orgnih.govnumberanalytics.com This is due to the ability of heteroatoms (such as nitrogen, oxygen, and sulfur) to influence the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug efficacy and safety profiles. nih.gov Beyond medicine, heterocyclic compounds are integral to the development of agrochemicals, functional materials, dyes, and catalysts. openaccessjournals.comlongdom.org The continuous exploration of new synthetic methodologies for heterocycles has expanded the accessible chemical space, enabling the creation of novel compounds with tailored properties for a myriad of applications. openaccessjournals.com

Structural and Electronic Features of the Pyrazine (B50134) Scaffold in Heterocyclic Chemistry

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions of the ring. britannica.comhmdb.ca This symmetrical arrangement of nitrogen atoms imparts distinct structural and electronic characteristics to the pyrazine scaffold. wikipedia.orgirjmets.com The pyrazine ring is planar and electron-deficient due to the presence of the two electronegative nitrogen atoms. researchgate.net This electron deficiency makes pyrazine less basic than other diazines like pyridine (B92270) and pyrimidine. wikipedia.org

The electronic nature of the pyrazine ring significantly influences its reactivity. It is generally less susceptible to electrophilic substitution reactions compared to benzene (B151609) but can undergo nucleophilic substitution, particularly under specific conditions. irjmets.com The nitrogen atoms in the pyrazine ring can be functionalized, and the carbon atoms at the 2, 3, 5, and 6 positions are also amenable to substitution, allowing for the synthesis of a wide array of derivatives with diverse chemical and biological properties. irjmets.com The unique electronic properties of the pyrazine core are also harnessed in materials science, where pyrazine-containing polymers have shown potential as semiconductors and in the development of organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Positioning of (3-Amino-5-methylpyrazin-2-yl)methanol within the Landscape of Substituted Pyrazine Derivatives

This compound, with its specific substitution pattern, represents a functionally rich molecule within the broader class of pyrazine derivatives. The presence of three distinct functional groups—an amino group, a methyl group, and a hydroxymethyl group—attached to the pyrazine core makes it a versatile building block in organic synthesis. The amino group can act as a nucleophile or a base and can be a precursor for the formation of various other nitrogen-containing functionalities. The methyl group can influence the molecule's steric and electronic properties, while the hydroxymethyl group provides a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. nih.gov This combination of functional groups on a pyrazine scaffold suggests its potential utility in the synthesis of more complex molecules, including those with potential biological activity. Research into related substituted pyrazines has highlighted their importance as key intermediates in the synthesis of various biologically active compounds. nih.gov

Below is a data table summarizing some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.155 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Topological Polar Surface Area | 72 Ų |

| Heavy Atom Count | 10 |

| Data sourced from computational chemical data. guidechem.com |

Historical Context of Pyrazine Synthesis and Functionalization

The history of pyrazine chemistry dates back to the 19th century. One of the earliest reports of a pyrazine synthesis was by Laurent in 1844, who named the compound "amarone," later identified as 2,3,5,6-tetraphenylpyrazine. researchgate.net Early synthetic methods, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), involved the self-condensation of α-amino ketones. wikipedia.org These classical methods laid the foundation for the synthesis of a wide variety of pyrazine derivatives.

Over the years, the synthetic toolbox for accessing pyrazines has expanded significantly. unimas.my Modern methods include cyclocondensation reactions between 1,2-diketones and diamines, as well as transition metal-catalyzed cross-coupling reactions, which allow for the efficient functionalization of the pyrazine ring. irjmets.comnih.gov The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is also a significant source of naturally occurring pyrazines. unimas.my The development of these diverse synthetic strategies has been crucial for exploring the vast chemical space of pyrazine derivatives and their applications in various fields. unimas.my The functionalization of the pyrazine ring at its various positions has been a key area of research, enabling the synthesis of complex molecules with tailored properties. nih.gov

Structure

3D Structure

Properties

CAS No. |

866561-44-6 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

(3-amino-5-methylpyrazin-2-yl)methanol |

InChI |

InChI=1S/C6H9N3O/c1-4-2-8-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,9) |

InChI Key |

HCTJMRYVNPPZIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)N)CO |

Origin of Product |

United States |

Strategic Synthesis and Methodological Advancements for 3 Amino 5 Methylpyrazin 2 Yl Methanol

Established Synthetic Routes to (3-Amino-5-methylpyrazin-2-yl)methanol

The construction of the this compound core is primarily achieved through a series of well-defined synthetic transformations. These routes often involve the strategic reduction of a carboxylic acid or its ester derivative and can be categorized into convergent and divergent pathways.

Reduction Reactions for Pyrazinemethanol Formation

A crucial step in the synthesis of this compound is the reduction of the corresponding carboxylic acid or ester, 3-amino-5-methylpyrazine-2-carboxylic acid or its ester, to the desired primary alcohol. This transformation is a common and effective method for introducing the hydroxymethyl group onto the pyrazine (B50134) ring.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with a Lewis acid. The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, minimizing side reactions such as the reduction of the pyrazine ring itself.

A general representation of this reduction is as follows: Starting Material → Reducing Agent → this compound

The efficiency of this reduction is influenced by factors such as the solvent, temperature, and the nature of the ester group (if applicable).

Convergent and Divergent Synthetic Pathways to the this compound Core

The synthesis of the this compound core can be approached through both convergent and divergent strategies. wikipedia.orgresearchgate.net

Divergent Synthesis: A divergent strategy begins with a pre-formed pyrazine core which is then functionalized in a stepwise manner. wikipedia.org For example, starting with a simple methylpyrazine, one could introduce the amino and hydroxymethyl groups through a series of reactions like amination and oxidation/reduction sequences. This approach offers flexibility, allowing for the creation of a library of related compounds from a common intermediate. wikipedia.org

Precursor Chemistry: Synthesis and Functionalization of 3-Amino-5-methylpyrazine-2-carboxylic Acid and Related Intermediates

One common method for the preparation of 3-amino-5-methylpyrazine-2-carboxylic acid involves the condensation of an α-dicarbonyl compound with an aminonitrile. For example, the reaction of diacetyl with aminomalononitrile (B1212270) can lead to the formation of the pyrazine ring with the desired substituents. Subsequent hydrolysis of the nitrile group yields the carboxylic acid.

The functionalization of related intermediates is also a viable strategy. For instance, starting with 5-methylpyrazine-2-carboxylic acid, an amino group can be introduced at the 3-position through a nitration-reduction sequence or via a direct amination reaction. google.com A patent describes a process for preparing 2-amino-5-methylpyrazine from 5-methyl-2-pyrazine carboxylic acid. google.com This involves a Curtius rearrangement of the corresponding acid azide. google.com

| Intermediate | Synthetic Utility |

| 3-Amino-5-methylpyrazine-2-carboxylic acid | Direct precursor for reduction to the target alcohol. |

| Methyl 3-amino-5-methylpyrazine-2-carboxylate | Ester derivative that can be readily reduced. |

| 5-Methylpyrazine-2-carboxylic acid | Starting material for the introduction of the amino group. |

| 2-Amino-5-methylpyrazine | Can be carboxylated at the 2-position. nih.gov |

Optimization of Reaction Parameters and Scale-Up Considerations in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, especially when considering industrial-scale production. Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.

Catalyst: In catalytic steps, the type and loading of the catalyst are critical for efficiency and selectivity.

Reaction Time: Optimizing the reaction time ensures the completion of the reaction without excessive decomposition of the product.

For the reduction of 3-amino-5-methylpyrazine-2-carboxylic acid, for instance, careful control of the temperature during the addition of the reducing agent is necessary to prevent runaway reactions.

Scale-up considerations involve addressing challenges such as heat transfer, mixing, and the safe handling of reagents on a larger scale. Continuous flow reactors are increasingly being explored as a safer and more efficient alternative to traditional batch processes for the synthesis of fine chemicals. nih.gov These systems offer better control over reaction parameters and can lead to improved yields and purity. The economic viability and optimization of small-scale methanol (B129727) plants are also being studied to find a balance between maximizing yield and minimizing costs. polimi.it

Contemporary Methodologies in Pyrazine Synthesis Applicable to this compound, including C-N Bond Formation and Green Chemistry Principles

Modern synthetic chemistry is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally friendly methods. These advancements are highly relevant to the synthesis of this compound.

C-N Bond Formation: The formation of the carbon-nitrogen bonds in the pyrazine ring is a fundamental step in its synthesis. Recent advancements in cross-coupling reactions, such as the Buchwald-Hartwig amination, have provided powerful tools for the formation of C-N bonds under milder conditions and with greater functional group tolerance. mdpi.comresearchgate.net These methods could be applied to the synthesis of the target molecule, for example, by coupling a dihalopyrazine with an appropriate amine. Palladium-catalyzed reactions have been used to form C-N bonds in the synthesis of pyrazine derivatives. mdpi.com

Green Chemistry Principles: The principles of green chemistry are increasingly being integrated into synthetic route design. nih.govtandfonline.comtandfonline.comresearchgate.net For the synthesis of this compound, this could involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents.

Catalytic Methods: Employing catalytic methods to reduce waste and improve atom economy. nih.gov Manganese pincer complexes, for example, have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form pyrazine derivatives. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent usage. tandfonline.comresearchgate.net

Biocatalysis: Utilizing enzymes to carry out specific transformations with high selectivity and under mild conditions. nih.gov For example, lipases have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives. nih.gov

The development of C-H functionalization methods also presents a promising avenue for a more direct and atom-economical synthesis of substituted pyrazines. mdpi.com Iron-catalyzed C-H functionalization has been used to synthesize botryllazine A. mdpi.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Amino 5 Methylpyrazin 2 Yl Methanol

Reactivity Profiles of the Pyrazine (B50134) Ring in (3-Amino-5-methylpyrazin-2-yl)methanol

The pyrazine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reaction patterns. The presence of substituents further modulates this reactivity, directing the course of chemical transformations.

Regioselective Reactions and Electronic Effects of Substituents

The substituents on the pyrazine ring—amino, methyl, and methanol (B129727) groups—exert significant electronic effects that control the regioselectivity of its reactions. The amino group at the C-3 position and the methyl group at the C-5 position are electron-donating groups, which increase the electron density of the pyrazine ring, making it more susceptible to electrophilic attack than unsubstituted pyrazine. Conversely, the electron-withdrawing nature of the two nitrogen atoms in the ring generally makes pyrazines less reactive towards electrophiles than benzene (B151609). rsc.orgnih.gov

The combination of these effects leads to a specific pattern of reactivity. The electron-donating amino and methyl groups activate the ring towards electrophilic substitution, while the inherent electron deficiency of the pyrazine core deactivates it. nih.gov This interplay results in regioselective reactions, where incoming electrophiles are directed to specific positions on the ring. The precise location of substitution is determined by the combined directing influence of all substituents and the inherent reactivity of the pyrazine nucleus.

Nucleophilic and Electrophilic Substitution Patterns on the Pyrazine Ring

Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. While this compound itself does not have an ideal leaving group on the ring, related pyrazine derivatives demonstrate this reactivity. For instance, halogenated pyrazines readily undergo nucleophilic substitution. acs.org The amino and methyl groups on this compound would influence the positions available for such reactions, should a suitable derivative be prepared. The lone pair of electrons on the amino group can also participate in nucleophilic reactions. libretexts.orgsavemyexams.com

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient character. masterorganicchemistry.com However, the presence of activating groups like the amino and methyl substituents can facilitate such reactions. libretexts.orgyoutube.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, this would direct substitution to the C-5 and C-6 positions. However, the C-5 position is already occupied by a methyl group. Therefore, electrophilic attack is most likely to occur at the C-6 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.combyjus.com

Transformations of the Amino Moiety at the Pyrazine-3 Position

The amino group at the C-3 position is a key site for chemical modifications, allowing for the synthesis of a wide range of derivatives.

Amidation and Acylation Reactions

The primary amino group of this compound can readily undergo amidation and acylation reactions. These reactions involve the treatment of the amine with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form amides. The nucleophilicity of the amino group is crucial for these transformations. While direct amidation with a carboxylic acid might require a coupling agent to activate the carboxylic acid, reactions with more reactive acylating agents like acid chlorides proceed more readily. mdpi.com For example, the acylation of the related compound methyl 3-aminopyrazine-2-carboxylate has been successfully achieved using various benzoyl chlorides and alkanoyl chlorides. mdpi.com

Table 1: Examples of Amidation/Acylation Reactions on Related Aminopyrazine Systems

| Starting Material | Reagent | Product | Reference |

| Methyl 3-aminopyrazine-2-carboxylate | R-COCl | Methyl 3-(acylamino)pyrazine-2-carboxylate | mdpi.com |

| 3-Aminopyrazine-2-carboxylic acid | Aniline, CDI | 3-Amino-N-phenylpyrazine-2-carboxamide | |

| 3-Chloropyrazine-2-carboxamide | Benzylamines | 3-(Benzylamino)pyrazine-2-carboxamides | researchgate.netmdpi.com |

Diazotization and Subsequent Transformations

The amino group on the pyrazine ring can be converted to a diazonium salt through a process called diazotization. This typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). nih.gov Pyridine-3-diazonium salts have been generated via anhydrous diazotization of 3-aminopyridines. google.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions. These reactions allow for the replacement of the diazonium group with a wide range of other functional groups, including:

Hydroxyl group (-OH): Warming the diazonium salt solution leads to its reaction with water to form a phenol (B47542) derivative. libretexts.org

Halogens (-Cl, -Br, -I): Treatment with copper(I) halides (CuCl, CuBr) or potassium iodide (KI).

Cyano group (-CN): Reaction with copper(I) cyanide (CuCN).

Hydrogen (dediazoniation): Reduction of the diazonium salt, for instance, with hypophosphorous acid (H₃PO₂).

The stability of the diazonium salt is a critical factor, as they can be unstable and decompose. nih.gov

Reactivity of the Methanol Side Chain at the Pyrazine-2 Position

The primary alcohol (methanol) side chain at the C-2 position offers another site for chemical modification.

The hydroxyl group can undergo several characteristic reactions of alcohols:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used and the reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding aldehyde, (3-amino-5-methylpyrazin-2-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the alcohol all the way to the carboxylic acid, 3-amino-5-methylpyrazine-2-carboxylic acid. nih.gov The metabolism of the related compound 2,3,5-trimethylpyrazine (B81540) in humans has been shown to result in the formation of corresponding carboxylic acids. acs.orgacs.org

Esterification: The alcohol can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters. This is a reversible reaction, and the position of the equilibrium can be influenced by removing water as it is formed.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide (Williamson ether synthesis) or by other methods. This typically requires converting the alcohol to its more nucleophilic alkoxide form by treatment with a strong base.

Substitution: The hydroxyl group can be replaced by other functional groups, often after conversion to a better leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could convert the alcohol to the corresponding alkyl chloride or bromide.

Table 2: Potential Reactions of the Methanol Side Chain

| Reaction Type | Reagent(s) | Potential Product |

| Mild Oxidation | PCC | (3-Amino-5-methylpyrazin-2-yl)carbaldehyde |

| Strong Oxidation | KMnO₄ | 3-Amino-5-methylpyrazine-2-carboxylic acid |

| Esterification | R-COOH, H⁺ | (3-Amino-5-methylpyrazin-2-yl)methyl ester |

| Etherification | 1. NaH, 2. R-X | 2-(Alkoxymethyl)-3-amino-5-methylpyrazine |

| Halogenation | SOCl₂ | 2-(Chloromethyl)-3-amino-5-methylpyrazine |

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound are expected to target the hydroxymethyl group and the pyrazine ring itself.

Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde, 3-amino-5-methylpyrazine-2-carbaldehyde, and further to the carboxylic acid, 3-amino-5-methylpyrazine-2-carboxylic acid. Common oxidizing agents for such transformations include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC) for the aldehyde, and potassium permanganate (KMnO₄) or Jones reagent for the carboxylic acid. The electron-donating nature of the amino and methyl groups can increase the electron density of the pyrazine ring, potentially making it more susceptible to oxidative degradation under harsh conditions.

Reduction: The pyrazine ring can undergo reduction, typically through catalytic hydrogenation. For instance, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can lead to the saturation of the pyrazine ring to form the corresponding piperazine (B1678402) derivative. The conditions for such reductions, including pressure and temperature, would need to be carefully controlled to avoid over-reduction or side reactions.

Table 1: Plausible Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Plausible Product(s) | Reaction Type |

| This compound | MnO₂ or PCC | 3-Amino-5-methylpyrazine-2-carbaldehyde | Oxidation |

| This compound | KMnO₄ or Jones Reagent | 3-Amino-5-methylpyrazine-2-carboxylic acid | Oxidation |

| This compound | H₂/Pd-C or PtO₂ | (3-Amino-5-methylpiperazin-2-yl)methanol | Reduction |

Esterification and Etherification Reactions

The hydroxyl group of this compound is a key site for esterification and etherification reactions.

Esterification: This reaction involves the condensation of the hydroxyl group with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. Acid catalysts such as sulfuric acid (H₂SO₄) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. For example, reaction with acetic anhydride (B1165640) would yield (3-amino-5-methylpyrazin-2-yl)methyl acetate (B1210297).

Etherification: The formation of an ether can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 3-(methoxymethyl)-5-methylpyrazin-2-amine.

Table 2: Representative Esterification and Etherification Reactions

| Starting Material | Reagent(s) | Plausible Product | Reaction Type |

| This compound | Acetic anhydride, Pyridine (B92270) | (3-Amino-5-methylpyrazin-2-yl)methyl acetate | Esterification |

| This compound | 1. NaH, 2. CH₃I | 3-(Methoxymethyl)-5-methylpyrazin-2-amine | Etherification |

Nucleophilic Reactivity of the Hydroxyl Group

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it a nucleophile. It can participate in nucleophilic substitution reactions where it attacks an electrophilic center. For example, it can react with activated alkyl halides or epoxides. The nucleophilicity of the hydroxyl group can be enhanced by converting it to an alkoxide ion through deprotonation with a base.

This nucleophilic character is fundamental to the esterification and etherification reactions discussed previously, where the hydroxyl group attacks the carbonyl carbon of an acylating agent or the carbon atom of an alkylating agent, respectively.

Investigations into Reaction Mechanisms and Transition States of this compound

Detailed mechanistic studies and investigations into the transition states specifically for reactions involving this compound are not extensively reported in the literature. However, the general mechanisms for the reactions it undergoes are well-established in organic chemistry.

For instance, the esterification reaction under acidic conditions (Fischer esterification) proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The hydroxyl group of this compound then acts as a nucleophile, attacking this activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester.

The Williamson ether synthesis follows an Sₙ2 mechanism. The reaction is initiated by the deprotonation of the hydroxyl group to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide in a single, concerted step, leading to the formation of the ether and the displacement of the halide ion. The transition state for this reaction involves the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-halogen bond.

Computational chemistry could provide valuable insights into the specific reaction mechanisms and transition state geometries and energies for reactions of this compound. Such studies would help to elucidate the influence of the aminopyrazine scaffold on the reactivity of the hydroxymethyl group.

Design and Synthesis of Derivatives and Analogs of 3 Amino 5 Methylpyrazin 2 Yl Methanol

Strategies for Functional Group Transformations and Derivatization

The functional groups of (3-Amino-5-methylpyrazin-2-yl)methanol—the primary amine, the methyl group, and the hydroxymethyl group—offer multiple sites for chemical modification. These transformations are key to creating a wide array of derivatives with diverse properties.

The primary amine can undergo various reactions such as acylation, alkylation, and arylation to introduce different substituents. For instance, the amino group is a key reactive site in the synthesis of coelenterazine (B1669285) analogs, where it participates in the formation of the imidazopyrazinone core. clockss.org Similarly, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to esters and ethers, providing further avenues for derivatization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been instrumental in modifying the pyrazine (B50134) ring itself. illinois.edu By starting with halogenated aminopyrazine precursors, a variety of aryl and other functional groups can be introduced at specific positions on the pyrazine core. clockss.orgillinois.edu This approach has been successfully employed to synthesize a range of 2-amino-5-arylpyrazines, which are precursors to coelenterazine analogs. illinois.edu

A summary of potential functional group transformations is presented below:

| Functional Group | Transformation Reaction | Resulting Functional Group |

| Primary Amine | Acylation, Alkylation, Arylation | Amide, Secondary/Tertiary Amine |

| Hydroxymethyl | Oxidation, Esterification, Etherification | Aldehyde, Carboxylic Acid, Ester, Ether |

| Pyrazine Ring | Palladium-catalyzed Cross-Coupling | Aryl-substituted Pyrazine |

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of complex conjugates and hybrid molecules. This is most prominently demonstrated in the synthesis of coelenterazine and its numerous analogs. clockss.orgillinois.eduwikipedia.org Coelenterazine is an imidazopyrazinone, formed by the condensation of a substituted aminopyrazine (derived from this compound) with a keto-aldehyde or a related segment. clockss.org

The synthesis of these conjugates often involves a multi-step process. For example, a novel synthetic route to coelenterazine analogs involves four segment-couplings, utilizing regio- and chemo-selective cross-coupling reactions with a halogenated aminopyrazine. clockss.org This allows for the introduction of various substituents, leading to a diverse range of final imidazopyrazinone products with potentially altered luminescent properties. clockss.orgillinois.edu

Furthermore, the pyrazine ring system has been incorporated into hybrid molecules with other pharmacologically active natural products, such as flavonoids and cinnamic acid derivatives, to create novel compounds with potential therapeutic applications. nih.govmdpi.com These hybrid molecules aim to combine the structural features of both parent compounds to achieve synergistic or novel biological activities. nih.gov

Development of Libraries of Structurally Related Pyrazine Compounds

The development of libraries of structurally related pyrazine compounds is a key strategy in drug discovery and materials science. By systematically varying the substituents on the pyrazine core, large collections of compounds can be generated and screened for desired properties. nih.gov

Combinatorial chemistry approaches, often aided by solid-phase or solution-phase synthesis techniques, can be employed to rapidly generate a diverse set of pyrazine derivatives. The use of palladium-catalyzed cross-coupling reactions on a halogenated pyrazine scaffold is a powerful tool for creating such libraries. illinois.edu By using a variety of boronic acids or organotin reagents, a wide range of functional groups can be introduced onto the pyrazine ring. illinois.edu

These libraries of pyrazine compounds have been instrumental in the discovery of novel bioactive molecules. For example, screening of pyrazine-containing compound libraries has led to the identification of inhibitors for various biological targets. nih.govmdpi.com The structural diversity within these libraries is crucial for exploring the structure-activity relationships of pyrazine-based compounds.

Coordination Chemistry and Ligand Development based on Pyrazine Derivatives

Pyrazine derivatives can act as bidentate or bridging ligands, leading to the formation of mononuclear complexes or coordination polymers. mdpi.commdpi.com For example, pyrazine-2-carboxamide derivatives have been shown to coordinate to metal ions through the pyrazine nitrogen and the amide oxygen or nitrogen, forming chelate rings. mdpi.com The coordination of metal ions to pyrazine-based ligands can lead to materials with interesting magnetic, electronic, or catalytic properties. rsc.org

The development of new pyrazine-based ligands is an active area of research, with the aim of creating novel coordination compounds with specific functionalities. mdpi.comrsc.org For instance, ruthenium(III) complexes with various pyrazine derivatives have been synthesized and characterized, showing potential for further applications. rsc.orgrsc.org The ability to tune the electronic and steric properties of the pyrazine ligand by introducing different functional groups makes them versatile building blocks for the design of new coordination materials. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Amino 5 Methylpyrazin 2 Yl Methanol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (3-Amino-5-methylpyrazin-2-yl)methanol. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecular skeleton and connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic proton on the pyrazine (B50134) ring, the protons of the hydroxymethyl group (-CH₂OH), the methyl group (-CH₃), the amino group (-NH₂), and the hydroxyl group (-OH). The chemical shift (δ) of the single pyrazine ring proton is anticipated in the downfield aromatic region. The methylene (B1212753) protons of the -CH₂OH group would appear as a singlet or a doublet if coupled, while the methyl protons would present as a singlet. The amino and hydroxyl protons are often broad and their chemical shifts can vary depending on the solvent and concentration. acs.orgnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For the target compound, six distinct carbon signals are expected: three for the pyrazine ring carbons (C-2, C-3, C-5, and C-6, noting that C-5 and C-6 may be distinct), one for the methyl group, and one for the hydroxymethyl carbon. The chemical shifts of the pyrazine ring carbons are characteristic of aromatic heterocyclic systems. acs.orgresearchgate.net

2D NMR Techniques: Two-dimensional NMR techniques are vital for confirming the assignments made from ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish connectivity between adjacent protons, although in this specific molecule, with its isolated proton environments, its utility might be in confirming the absence of certain couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton (the CH, CH₂, and CH₃ groups).

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| ¹H NMR | H-6 (Pyrazine ring) | ~7.8 - 8.2 | C-2, C-5 |

| -CH₂OH (Methylene) | ~4.7 - 5.0 | C-2, C-3 | |

| -CH₃ (Methyl) | ~2.5 - 2.7 | C-5, C-6 | |

| -NH₂ (Amino) | ~5.0 - 6.0 (broad) | C-3, C-2 | |

| -OH (Hydroxyl) | Variable (broad) | -CH₂- | |

| ¹³C NMR | C-2 (C-CH₂OH) | ~150 - 155 | - |

| C-3 (C-NH₂) | ~152 - 158 | - | |

| C-5 (C-CH₃) | ~148 - 152 | - | |

| C-6 (CH) | ~135 - 140 | - | |

| -CH₂OH (Methylene) | ~60 - 65 | - | |

| -CH₃ (Methyl) | ~20 - 23 | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key expected bands include:

N-H stretching: The amino group (-NH₂) will show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH), with the broadening resulting from hydrogen bonding.

C-H stretching: Aromatic C-H stretching from the pyrazine ring will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: The pyrazine ring vibrations will give rise to several bands in the 1400-1650 cm⁻¹ region. mdpi.com

N-H bending: The bending vibration of the amino group typically appears around 1590-1650 cm⁻¹.

C-O stretching: A strong band for the primary alcohol C-O bond is expected in the 1000-1075 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would be useful for observing the pyrazine ring breathing modes and the C-C and C-N skeletal vibrations, which might be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| -OH | Stretch (H-bonded) | 3200 - 3600 (broad) | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |

| Pyrazine Ring | C=C, C=N Stretch | 1400 - 1650 | IR, Raman |

| -NH₂ | Bend (Scissoring) | 1590 - 1650 | IR |

| -CH₂OH | C-O Stretch | 1000 - 1075 | IR |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, it would readily form the protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₆H₉N₃O and a molecular weight of 139.15 g/mol , the [M+H]⁺ ion would be observed at an m/z of 140.08. guidechem.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. By measuring the exact mass of the molecular ion to several decimal places, the molecular formula can be confirmed, distinguishing it from other potential formulas with the same nominal mass. acs.orgresearchgate.net

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be performed on the molecular ion to induce fragmentation. The resulting fragment ions provide valuable structural information. wikipedia.org For this compound, expected fragmentation pathways could include:

Loss of a water molecule (-18 Da) from the hydroxymethyl group.

Loss of the hydroxymethyl radical (•CH₂OH, -31 Da). miamioh.edu

Cleavage of the methyl group (-15 Da).

Fragmentation of the pyrazine ring, a characteristic process for aromatic heterocycles. researchgate.netlibretexts.org

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z (Nominal) | Expected m/z (Exact - HRMS) | Inferred Fragment |

|---|---|---|---|---|

| ESI-MS | [M+H]⁺ | 140 | 140.0818 | Protonated Molecule |

| MS/MS of [M+H]⁺ | [M+H - H₂O]⁺ | 122 | 122.0713 | Loss of water |

| [M+H - CH₂O]⁺ | 110 | 110.0662 | Loss of formaldehyde | |

| [M+H - •CH₂OH]⁺ | 109 | 109.0583 | Loss of hydroxymethyl radical |

X-ray Diffraction for Solid-State Structure Determination and Crystal Engineering of Pyrazine Derivatives

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

For this compound, a single-crystal XRD study would:

Unambiguously confirm the substitution pattern on the pyrazine ring.

Provide detailed geometric parameters of the pyrazine ring, which can be slightly distorted by the substituents.

Elucidate the conformation of the hydroxymethyl group relative to the plane of the pyrazine ring.

Reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amino and hydroxyl groups and the pyrazine nitrogen atoms. These interactions are crucial in crystal engineering, influencing the physical properties of the solid material. researchgate.netresearchgate.net

Table 4: Representative Crystallographic Data for a Pyrazine Derivative

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| a, b, c (Å) | a=8.5, b=10.2, c=9.8 | Unit cell dimensions |

| β (°) | 95.5 | Angle of the unit cell |

| Volume (ų) | 845 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| Key Interactions | N-H···N, O-H···N H-bonds | Details on crystal packing forces |

Note: Data are hypothetical and based on typical values for similar organic molecules. researchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Compound Isolation (HPLC, GC, TLC, Column Chromatography)

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds. The choice of method depends on the compound's properties, such as polarity and volatility, and the scale of the separation. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress, identify compounds in a mixture, and determine appropriate solvent systems for column chromatography. For this compound, a polar compound, a silica (B1680970) gel plate would be used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

Column Chromatography: This technique is used for the preparative purification of compounds. Based on the solvent system determined by TLC, the crude product can be purified on a larger scale using a silica gel column to isolate the target molecule from starting materials, by-products, and other impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid. acs.org The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used to determine its purity.

Gas Chromatography (GC): GC separates compounds based on their volatility. While many pyrazines are volatile and well-suited for GC analysis, the high polarity and hydrogen-bonding capacity of the amino and hydroxyl groups in this compound may make it less volatile. Derivatization to a more volatile species (e.g., by silylating the -OH and -NH₂ groups) might be necessary for successful GC analysis.

Table 5: Typical Chromatographic Methods for Pyrazine Derivatives

| Method | Stationary Phase | Typical Mobile Phase/Conditions | Application |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Reaction monitoring, solvent system selection |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Purification and isolation |

| Reverse-Phase HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Gradient of Water (0.1% Formic Acid) and Acetonitrile | Purity assessment, quantification |

| GC | Capillary column (e.g., DB-5) | Temperature program (e.g., 50-250 °C) | Analysis of volatile derivatives |

Computational and Theoretical Investigations of 3 Amino 5 Methylpyrazin 2 Yl Methanol and Its Derivatives

Quantum Chemical Approaches for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the electronic characteristics of pyrazine (B50134) derivatives. These methods are used to predict molecular geometries, electronic energies, and the distribution of electron density within the molecules.

DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular structures and determine parameters such as bond lengths and angles. core.ac.ukjocpr.com For pyrazine and its derivatives, these calculations help in understanding the aromaticity of the pyrazine ring and the influence of substituents on its electronic properties. nih.gov The stability of different conformers can be assessed by comparing their total energies, with lower energy conformations being more stable. nih.gov For instance, in related N-substituted 3-aminopyrazine-2-carboxamides, conformers with a trans amide bond were found to be significantly more stable (by 6–7 kcal/mol) than those with a cis amide bond. nih.gov

The reactivity of these compounds can be predicted by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. These calculations can also predict sites susceptible to electrophilic or nucleophilic attack by mapping the electrostatic potential.

Investigations into the photostability of pyrazine have employed multireference electronic structure calculations to understand the decay processes after photoexcitation. rsc.orgresearchgate.net These studies reveal complex dynamics involving multiple electronic states and conical intersections that facilitate radiationless decay back to the ground state, a process that occurs on an ultrashort timescale of approximately 20 femtoseconds. rsc.orgresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of (3-Amino-5-methylpyrazin-2-yl)methanol and its derivatives. These techniques are crucial for analyzing the conformational landscape of these molecules and understanding their interactions with other molecules, such as solvents or biological macromolecules.

Conformational analysis through methods like energy minimization and low mode molecular dynamics can predict the three-dimensional structures of these compounds. nih.gov For a series of N-substituted 3-aminopyrazine-2-carboxamides, these methods revealed the presence of intramolecular hydrogen bonds between the amino group and the carboxamidic oxygen in the lowest energy conformations. nih.gov

MD simulations are employed to study the dynamic behavior of these molecules over time. By simulating the motion of atoms, researchers can observe conformational changes and intermolecular interactions. nih.gov For example, MD simulations have been used to investigate the binding of 2-aminopyrazine (B29847) derivatives to protein targets, providing insights into their potential biological activity. nih.gov These simulations can reveal how the pyrazine moiety interacts with its environment through hydrogen bonds, π-interactions, and other non-covalent forces. nih.gov Studies on pyrazine's interactions with various solvents have shown the formation of hydrogen bonds, such as N···H-O with propanol (B110389) and N···H-C with chloroform. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound and its derivatives. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the structural elucidation and characterization of these compounds.

DFT calculations are widely used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. core.ac.ukdtic.mil By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. core.ac.ukresearchgate.net For pyrazine and its diazine isomers, DFT calculations at the B3LYP/6-311G(d,p) level have provided full assignments of their IR spectra in solid argon. core.ac.uk

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. jocpr.comnih.gov These calculations provide theoretical predictions of ¹H and ¹³C NMR spectra, which are crucial for confirming the molecular structure. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used. jocpr.com

Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). nih.gov These calculations help in understanding the electronic transitions responsible for the observed absorption bands. For instance, TD-DFT has been used to predict the UV-Vis spectrum of related compounds in both the gas phase and in solution. nih.gov

Mechanistic Insights from Theoretical Calculations

Theoretical calculations provide a powerful lens through which to view and understand the mechanisms of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.

For instance, computational studies can elucidate the formation of pyrazine derivatives from various precursors. researchgate.net Theoretical calculations can help to understand the condensation and cyclization reactions that lead to the pyrazine ring. mdpi.com The mechanisms often involve the formation of key intermediates like dihydropyrazines, which then aromatize to form the final pyrazine product. researchgate.net

In the context of photochemistry, quantum dynamics calculations have been used to propose detailed mechanisms for the radiationless decay of photoexcited pyrazine. rsc.orgresearchgate.net These studies have identified conical intersections between different electronic states as key features that facilitate rapid internal conversion and a return to the electronic ground state, explaining the molecule's photostability. rsc.orgresearchgate.net

Furthermore, computational studies have provided mechanistic insights into the catalytic C(sp²)–C(sp³) coupling reactions involving pyrazine-like ligands, demonstrating how the choice of ligand can control the reaction pathway and prevent undesired side reactions. acs.org

In Silico Approaches for Understanding Chemical Behavior and Transformations

In silico methods encompass a broad range of computational tools used to predict the chemical behavior and potential transformations of molecules. These approaches are particularly useful in medicinal chemistry and drug discovery for screening large libraries of compounds and predicting their properties.

Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule to a protein target. researchgate.netnih.gov This method has been applied to various pyrazine derivatives to understand their potential as enzyme inhibitors or receptor ligands. nih.govresearchgate.netnih.govdoaj.org For example, docking studies have suggested that certain pyrazine derivatives can bind to receptors like EGFR and VEGFR-2, which are important targets in cancer therapy. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a 3D-QSAR model, researchers can identify the key structural features responsible for a compound's activity and use this information to design more potent derivatives. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical application. doaj.orgnih.gov These predictions help to assess the drug-like properties of a compound early in the discovery process, identifying potential liabilities that could hinder its development. doaj.orgnih.gov Such studies have been performed on pyrazine-based molecules to evaluate their potential as therapeutic agents. doaj.org

Computational methods can also be used to predict the functional effects of amino acid substitutions in proteins, which can be relevant if the pyrazine derivative is designed to interact with a specific protein target. nih.gov Furthermore, machine learning-based approaches are being developed to predict associations between small molecules and their biological targets, which can aid in drug discovery and development. nih.gov

Strategic Applications in Organic Synthesis and Materials Science

(3-Amino-5-methylpyrazin-2-yl)methanol as a Versatile Precursor for the Assembly of Diverse Chemical Architectures

This compound is a multifunctional molecule poised for a variety of chemical transformations, making it a valuable precursor for constructing more complex chemical structures. guidechem.com Its core structure features a pyrazine (B50134) ring substituted with an amino group, a methyl group, and a hydroxymethyl group. Each of these functional groups offers a reactive handle for synthetic modifications.

The amino group is a versatile functional group that can undergo a range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the formation of new ring systems. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The pyrazine ring itself, being electron-deficient, is susceptible to nucleophilic aromatic substitution. Furthermore, the nitrogen atoms in the ring can act as ligands, coordinating to metal centers.

The inherent reactivity of these functional groups enables the use of this compound as a starting material for creating a library of substituted pyrazines. These derivatives are of significant interest due to the wide range of pharmacological activities associated with the pyrazine core, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.com The synthesis of pyrazine derivatives often involves multi-step sequences, and having a pre-functionalized precursor like this compound can streamline the synthesis of target molecules. slideshare.netsioc-journal.cn

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 866561-44-6 | C₆H₉N₃O | 139.15 |

| (3-Methylpyrazin-2-yl)methanol | 160818-32-6 | C₆H₈N₂O | 124.14 |

| 2-Amino-3-methylpyrazine | 19838-08-5 | C₅H₇N₃ | 109.13 |

Integration of Pyrazine Scaffolds in the Design of Advanced Functional Materials

The electron-deficient nature of the pyrazine ring makes it an excellent component for the design of advanced functional materials, particularly in the fields of organic electronics and fluorescence sensing.

Organic Light Emitting Devices (OLEDs): Pyrazine derivatives have been successfully integrated into materials for OLEDs. The use of pyrazine bridges in the molecular architecture of thermally activated delayed fluorescence (TADF) emitters has been shown to enhance device performance. mdpi.com The electron-accepting character of the pyrazine core helps in tuning the electronic and optical properties of the material, which is crucial for achieving efficient light emission. mdpi.com Fused pyrazine cores can also influence the thermal stability and thin-film morphology of materials used in organic field-effect transistors (OFETs). mdpi.com

Fluorescent Sensors: Pyrazine-based compounds have emerged as highly effective fluorescent sensors for the detection of various metal ions. The design of these sensors often relies on the principle of chelation-enhanced fluorescence (CHEF). researchgate.netrsc.org In the unbound state, the fluorescence of the pyrazine-containing molecule is often quenched. Upon binding to a specific metal ion, a rigid complex is formed, which can restrict photoinduced electron transfer (PET) and lead to a significant "turn-on" fluorescence response. researchgate.net

For instance, novel pyrazine-derived hydrazone Schiff-base ligands have been developed as highly selective and sensitive "turn-on" fluorescent sensors for aluminum ions (Al³⁺). researchgate.netrsc.orgrsc.org Similarly, a pyrazine-pyridone based sensor has demonstrated the ability to detect labile zinc ions (Zn²⁺) in biological systems, showcasing a significant fluorescence enhancement upon complexation. nih.gov The modular nature of pyrazine synthesis allows for the fine-tuning of the sensor's properties, such as emission wavelength and selectivity, by modifying the substituents on the pyrazine ring. nih.gov

| Pyrazine-Based Sensor | Target Analyte | Sensing Mechanism | Observed Response |

| Pyrazine-derived hydrazone Schiff-base | Al³⁺ | CHEF, PET inhibition | "Turn-on" fluorescence |

| 3-(phenylsulfonyl)-pyrazine-pyridone | Zn²⁺ | CHEF | 8.1-fold fluorescence enhancement |

Utilization of Pyrazine Derivatives in Methodological Organic Synthesis

The pyrazine ring is not only a component of functional molecules but also a useful scaffold in the development of new synthetic methodologies. The reactivity of the pyrazine core and its derivatives allows them to participate in a variety of organic reactions.

Recent advances in synthetic chemistry have focused on the development of efficient and sustainable methods for constructing heterocyclic compounds. Pyrazine derivatives can be synthesized through various routes, including the condensation of α-diketones with diamines followed by oxidation. slideshare.net More advanced, catalytic methods are also being developed to access substituted pyrazines with good functional group tolerance and in high yields. sioc-journal.cn

Furthermore, pyrazine derivatives are valuable substrates in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.net The carbon-halogen or carbon-triflate bonds on a pyrazine ring can readily participate in reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This versatility makes pyrazines important building blocks for the synthesis of complex molecules with applications in medicinal chemistry and materials science. researchgate.netnih.gov The development of multi-component reactions to form highly substituted nitrogen-containing heterocycles, such as pyridazines, further highlights the strategic importance of these types of scaffolds in synthetic chemistry. scielo.org.za

Pyrazine-containing Compounds in Coordination Polymers and Metal-Organic Frameworks

The nitrogen atoms of the pyrazine ring are excellent Lewis bases, making pyrazine and its derivatives ideal ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govmdpi.com These materials are crystalline solids composed of metal ions or clusters connected by organic linkers.

Pyrazine itself often acts as a linear, rigid bridging ligand (μ₂-bridging mode), connecting metal centers to form one-, two-, or three-dimensional networks. nih.govacs.org The resulting framework architecture can be influenced by factors such as the choice of metal ion, the solvent system used during synthesis, and the presence of other coordinating ligands. nih.govacs.orgosti.gov

The incorporation of functionalized pyrazine linkers, such as those derived from this compound, can introduce specific properties to the resulting MOFs. For example, the hydroxyl groups of pyrazine-2,5-diyldimethanol can participate in hydrogen bonding, leading to the formation of extended supramolecular networks. mdpi.com The electron-deficient nature of the pyrazine ring can facilitate efficient energy transfer within the framework, which is a desirable property for developing luminescent sensors. acs.org

Pyrazine-based MOFs have shown promise in a variety of applications:

Gas Adsorption and Separation: The porous nature of these frameworks allows them to adsorb and store gases. MOFs constructed with pyrazine-based linkers have been investigated for the selective adsorption and separation of CO₂ and light hydrocarbons. rsc.org

Sensing: The luminescence of pyrazine-functionalized MOFs can be quenched or enhanced in the presence of specific analytes, making them useful as chemical sensors. acs.org For instance, they have been used for the detection of nitroaromatic compounds, which are common explosives. nih.govacs.org

Catalysis: The metal nodes and functionalized linkers within the MOF can act as catalytic sites.

Energy Storage: A two-dimensional conjugated MOF based on tetraphenylpyrazine has been utilized as a cathode material for aqueous zinc-ion batteries, demonstrating potential for self-charging capabilities. chinesechemsoc.org

Carbon Monoxide-Releasing Materials (CORMs): Tricarbonyl-pyrazine-molybdenum(0) MOFs have been studied for their ability to store and deliver biologically active carbon monoxide. nih.gov

| Framework Type | Pyrazine Ligand | Metal Ion | Application |

| 3D Coordination Polymer | Pyrazine, Succinic Acid | Co(II) | Gas Adsorption, NAC Detection |

| 1D Coordination Polymer | Pyrazine-2,5-diyldimethanol | Cu(II), Zn(II), Hg(II), Cd(II) | Supramolecular Assembly |

| 3D Metal-Organic Framework | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Zn(II) | CO₂ and Hydrocarbon Separation |

| 2D Conjugated MOF | Tetraphenyl pyrazine derivative | Cu(II) | Aqueous Zinc-Ion Batteries |

| Metal-Organic Framework | Pyrazine | Mo(0) | Carbon Monoxide Delivery |

Emerging Research Avenues and Future Perspectives in 3 Amino 5 Methylpyrazin 2 Yl Methanol Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

A major thrust in modern chemical synthesis is the development of environmentally benign and efficient processes, guided by the principles of green chemistry. acs.orgnih.gov This involves maximizing atom economy, minimizing waste, using renewable resources, and designing energy-efficient reactions. nih.govprimescholars.comohmbound.com Traditional synthetic routes to complex molecules often involve multiple steps, hazardous reagents, and the generation of significant waste. nih.govepa.gov

Future research concerning (3-Amino-5-methylpyrazin-2-yl)methanol will likely focus on developing greener synthetic alternatives. One promising area is the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. nih.gov For instance, enzymatic amidation processes, potentially catalyzed by lipases, could offer a more sustainable route to pyrazinamide (B1679903) derivatives, reducing the need for harsh coupling agents. nih.gov Another key strategy is the development of acceptorless dehydrogenative coupling (ADC) reactions. These reactions, often catalyzed by earth-abundant metals like manganese, can form aromatic heterocycles from simple precursors like amino alcohols, with only hydrogen gas and water as byproducts, thus achieving high atom economy. acs.orgnih.gov Such methods could provide a direct and waste-free pathway to pyrazine (B50134) derivatives. acs.org

The table below contrasts traditional and emerging sustainable synthetic approaches applicable to pyrazine derivatives.

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Stoichiometric, often hazardous (e.g., thionyl chloride) nih.gov | Catalytic (e.g., enzymes, earth-abundant metals) nih.govacs.org |

| Solvents | Often uses toxic organic solvents (e.g., DMF, THF) nih.gov | Prefers greener solvents like water or minimizes solvent use researchgate.net |

| Byproducts | Significant generation of inorganic and organic waste epa.gov | Minimal byproducts (e.g., H₂O, H₂) acs.orgnih.gov |

| Atom Economy | Often low, with many atoms from reagents not incorporated into the final product primescholars.com | High, maximizing the incorporation of reactant atoms into the product acs.orgohmbound.com |

| Energy Use | Can require harsh conditions (high temperature/pressure) | Often proceeds under mild conditions, saving energy nih.gov |

By embracing these green chemistry principles, the synthesis of this compound and its analogues can become more cost-effective and environmentally responsible. nih.gov

Exploration of Novel Reactivity and Catalytic Transformations

The unique electronic properties of the pyrazine ring, combined with the influence of its substituents, make this compound a candidate for novel chemical transformations. The pyrazine ring itself is electron-deficient, which influences its reactivity in substitution reactions. youtube.com The amino group is an electron-donating group that can direct electrophilic substitution, while also serving as a nucleophile or a site for N-functionalization. Conversely, the nitrogen atoms in the ring are susceptible to nucleophilic attack. youtube.com

Future research will likely explore the untapped reactivity of this scaffold. For example, the compound could serve as a multifunctional organocatalyst. Chiral primary amino amides have shown significant potential as bifunctional organocatalysts in various asymmetric reactions. mdpi.com The amino and hydroxyl groups on this compound could act synergistically to catalyze reactions, with the amino group forming an enamine or iminium ion intermediate and the hydroxyl group participating in hydrogen bonding to activate the reaction partner. mdpi.comnih.gov

Furthermore, the pyrazine nitrogen atoms can act as ligands to coordinate with metal centers, opening avenues for its use in catalysis. Pyrazine derivatives are known to form coordination complexes and have been used in the development of catalysts for various organic reactions, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions. researchgate.net The specific electronic and steric environment provided by the substituents on this compound could lead to catalysts with unique selectivity and activity.

The following table summarizes potential catalytic applications and transformations for this compound.

| Catalytic Role | Potential Transformation | Activating Groups |

| Organocatalyst | Asymmetric Aldol Reaction | Amino group (enamine formation), Hydroxyl group (H-bonding) mdpi.com |

| Organocatalyst | Michael Addition | Amino group (enamine formation) mdpi.com |

| Ligand for Metal Catalysis | Suzuki Coupling | Pyrazine Nitrogens, Amino Group |

| Ligand for Metal Catalysis | Buchwald-Hartwig Amination | Pyrazine Nitrogens, Amino Group |

| Photocatalyst Precursor | Redox Reactions | Pyrazine Ring (electron acceptor/donor properties) |

Investigating these novel reactivities will expand the synthetic utility of this compound, enabling the construction of more complex and valuable molecules.

Advancements in Automated Synthesis and High-Throughput Experimentation

High-throughput screening techniques, which allow for the rapid testing of thousands of compounds for biological or material properties, are a crucial component of this automated approach. ucsf.edunih.gov By combining automated synthesis with HTS, researchers can quickly generate libraries of this compound derivatives and screen them for desired activities, significantly accelerating the path from molecular design to functional application. enamine.netnih.gov

The key components and benefits of such an automated system are outlined in the table below.

| Component | Function | Advantage |

| AI/Machine Learning | Plans synthetic pathways and reaction conditions; analyzes data. researchgate.netnih.gov | Reduces reliance on human intuition; identifies non-obvious optimal conditions. scitechdaily.com |

| Robotic Platform | Dispenses reagents, controls reaction modules, prepares samples. nih.gov | Increases precision and reproducibility; enables 24/7 operation. scitechdaily.com |

| Flow Chemistry | Performs reactions in a continuous stream within small tubes. scitechdaily.com | Enhances safety, control, and scalability. scitechdaily.com |

| Integrated Analytics (e.g., NMR, MS) | Provides real-time analysis of reaction outcomes. scitechdaily.com | Allows for rapid feedback and iterative optimization. researchgate.net |

| High-Throughput Screening | Rapidly tests synthesized compounds for desired properties. ucsf.edunih.gov | Accelerates hit identification and structure-activity relationship studies. enamine.net |

The application of these advanced technologies promises to unlock the full potential of the this compound scaffold by enabling a more rapid and systematic exploration of its chemical possibilities.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials

The unique structural and electronic features of pyrazine derivatives make them attractive building blocks for advanced materials. lifechemicals.com The pyrazine ring is a π-conjugated system that can participate in electronic interactions, making it suitable for applications in organic electronics. mdpi.com Research at the intersection of synthetic chemistry and materials science is a burgeoning field, and compounds like this compound are well-positioned to contribute.

Pyrazine-based polymers have been investigated for use in optical devices and as n-type semiconductors in photovoltaic cells. lifechemicals.commdpi.com The functional groups on this compound provide handles for polymerization. The amino group and the methanol (B129727) group can be used as points of attachment to create linear or cross-linked polymers. The specific substituents (amino and methyl groups) can also be used to tune the electronic properties, solubility, and morphology of the resulting materials. mdpi.com

Furthermore, the ability of the pyrazine nitrogens to coordinate with metal ions suggests potential applications in the design of metal-organic frameworks (MOFs) or coordination polymers. These materials have highly ordered porous structures and are of interest for gas storage, separation, and catalysis. The functional groups on the pyrazine ligand could be used to modify the pore environment within the MOF, tailoring it for specific applications.

Potential applications for materials derived from this compound are listed below.

| Material Type | Potential Application | Relevant Properties of Pyrazine Core |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | π-Conjugated system, tunable emission properties mdpi.com |

| Conjugated Polymers | Organic Photovoltaics (OPVs) / Solar Cells | Electron-accepting nature, low bandgap potential lifechemicals.commdpi.com |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Semiconductor properties, charge transport mdpi.com |

| Coordination Polymers / MOFs | Gas Storage and Separation | Ligating ability of nitrogen atoms, tunable pore functionality |

| Functional Dyes | Sensors and Imaging Agents | Fluorescence, sensitivity to environmental changes mdpi.com |

Future collaborative research between synthetic chemists and material scientists will be crucial to design and synthesize novel pyrazine-based materials with tailored properties, starting from versatile building blocks like this compound.

Q & A

Q. What are the optimal synthetic routes for (3-Amino-5-methylpyrazin-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrazine-based alcohols like this compound typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions. Ethylene oxide or formaldehyde derivatives may serve as alkylating agents for introducing the methanol group. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) critically impact yield and purity . Table 1 : Representative Reaction Conditions for Analogous Compounds

| Starting Material | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Amino-1-methylpyrazole | Ethylene oxide, N₂, 80°C | 75–85 | |

| Thienopyridine derivative | Multi-step, Pd-catalyzed coupling | 60–70 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., -NH₂ and -CH₂OH signals).

- HPLC : Purity assessment using C18 columns with mobile phases like acetonitrile/water (70:30 v/v) at 1.0 mL/min .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as in triazole-pyrimidine derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

Q. How does pH and solvent composition affect the stability of this compound?

- Methodological Answer : Stability studies on similar heterocyclic alcohols show degradation via oxidation or hydrolysis. For example:

- Acidic Conditions (pH < 3) : Protonation of the amino group may accelerate hydrolysis.

- Basic Conditions (pH > 10) : Dehydration of the methanol group to form aldehydes.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance thermal stability compared to protic solvents .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and reaction pathways. For pyrazine derivatives, Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis clarifies mechanisms in cross-coupling reactions. Solvent effects are incorporated via PCM (Polarizable Continuum Model) .

Q. How can this compound be integrated into bioactive molecule design?

- Methodological Answer : The amino and methanol groups serve as pharmacophores for hydrogen bonding. For example:

- Enzyme Inhibition : Docking studies (AutoDock Vina) with kinase targets show binding affinity improvements when pyrazine moieties are functionalized with polar groups.

- SAR (Structure-Activity Relationship) : Modifying the methyl group’s position (e.g., 5-methyl vs. 3-methyl) alters steric interactions with biological targets .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or impurities. Solutions include:

Q. How to optimize chromatographic separation for this compound and its analogs?

- Methodological Answer : A factorial design approach (e.g., Box-Behnken) optimizes HPLC parameters:

- Variables : Methanol content (20–50%), pH (2.5–6.5), column temperature (25–40°C).

- Response : Resolution factor (Rs > 1.5).

Example: A pH 4.0 buffer with 35% methanol achieves baseline separation of pyrazine analogs on a C18 column .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document inert atmosphere protocols and catalyst activation steps .

- Biological Assays : Use negative controls (e.g., unmodified pyrazine) to isolate the methanol group’s contribution to activity .

- Data Validation : Cross-reference computational predictions with empirical spectra to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products